Ethyl 3-amino-3-(2-methylphenyl)propanoate oxalate
Description
Ethyl 3-amino-3-(2-methylphenyl)propanoate oxalate (CAS 502842-10-6) is a β-amino ester derivative with an ortho-methyl-substituted phenyl group and an oxalate counterion. It serves as a key intermediate in pharmaceutical synthesis, particularly for αv integrin antagonists targeting pulmonary fibrosis . Its structure features a chiral center at the β-carbon, with the amino and ester functional groups enabling versatile reactivity in drug discovery pipelines.
Properties
IUPAC Name |
ethyl 3-amino-3-(2-methylphenyl)propanoate;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.C2H2O4/c1-3-15-12(14)8-11(13)10-7-5-4-6-9(10)2;3-1(4)2(5)6/h4-7,11H,3,8,13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAPJRFLLVSPLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1C)N.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-3-(2-methylphenyl)propanoate oxalate typically involves the esterification of 3-amino-3-(2-methylphenyl)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then reacted with oxalic acid to form the oxalate salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(2-methylphenyl)propanoate oxalate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Ethyl 3-amino-3-(2-methylphenyl)propanoate oxalate serves as a building block in organic synthesis. It is utilized in various chemical reactions including:
- Oxidation : The amino group can be oxidized to form nitro or nitroso derivatives.
- Reduction : The ester group can be reduced to yield corresponding alcohols.
- Substitution Reactions : The amino group participates in nucleophilic substitution reactions with halides or other electrophiles.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its mechanism of action may involve:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological targets.
- Enzymatic Interactions : It may influence enzymatic pathways that affect cellular processes.
Research indicates that it may exhibit significant pharmacological effects, making it a candidate for further exploration in medicinal chemistry.
Medicine
This compound is investigated for its therapeutic properties . Preliminary studies suggest it may have applications in drug development due to its unique structural properties that allow for diverse biological activities.
Case Studies and Research Findings
- Pharmacological Studies : Research has shown that compounds similar to this compound exhibit various pharmacological activities. For instance, studies on related compounds have demonstrated their potential as anti-inflammatory agents due to their ability to modulate immune responses.
- Chemical Reactivity : Investigations into the reactivity of this compound have highlighted its versatility in synthetic organic chemistry, where it can serve as a precursor for more complex molecules used in pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-3-(2-methylphenyl)propanoate oxalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. The pathways involved include enzymatic reactions and receptor binding, which contribute to its biological effects .
Comparison with Similar Compounds
Substituent Variations and Structural Similarity
Key Observations :
- Positional Isomerism : The target compound’s ortho-methyl group (2-methylphenyl) contrasts with para-substituted analogs (e.g., 4-methoxy, 4-ethyl). This steric difference influences molecular conformation and binding interactions in biological targets .
- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and bromo/fluoro (electron-withdrawing) substituents alter electronic density, affecting solubility and reactivity .
Physicochemical Properties
| Property | Target Compound (Oxalate) | Ethyl 3-amino-3-(4-ethylphenyl)propanoate HCl | Ethyl 3-amino-3-(4-methoxyphenyl)propanoate |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₇NO₅⁺·C₂HO₄⁻ | C₁₃H₂₀ClNO₂ | C₁₂H₁₇NO₃ |
| Molecular Weight (g/mol) | ~307.3 | 257.75 | 247.27 |
| Solubility | Moderate (oxalate salt) | High (hydrochloride salt) | Low (neutral ester) |
| Melting Point | Not reported | Not reported | Not reported |
| LogP (Predicted) | ~1.8 | ~2.3 | ~1.5 |
Key Observations :
- Salt Forms : The oxalate salt of the target compound may exhibit lower aqueous solubility compared to hydrochloride salts (e.g., ), but it offers advantages in crystallinity for purification .
- Lipophilicity : Para-ethyl and ortho-methyl groups increase LogP compared to methoxy derivatives, suggesting enhanced membrane permeability for the target compound .
Commercial and Regulatory Aspects
- Suppliers : The target compound and its analogs are available from specialty chemical suppliers (e.g., Combi-Blocks, Enamine) as intermediates for drug discovery .
- Regulatory Status : Hydrochloride salts are more commonly commercialized due to stability, while the oxalate form is niche but critical for specific crystallography studies .
Biological Activity
Ethyl 3-amino-3-(2-methylphenyl)propanoate oxalate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . The compound features an amino group, an ester functional group, and a methyl-substituted phenyl ring, which contribute to its reactivity and biological interactions. Its unique structure allows it to participate in various biochemical pathways.
The biological activity of this compound is primarily attributed to its interaction with specific biomolecules. The amino group can form hydrogen bonds with proteins and nucleic acids, influencing enzymatic reactions and receptor binding. The ester moiety may undergo hydrolysis, releasing active components that can interact with cellular targets.
Key Mechanisms Include:
- Enzymatic Interactions : The compound may act as a substrate or inhibitor for various enzymes, affecting metabolic pathways.
- Receptor Binding : It may interact with G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction and cellular communication .
- Oxidative Stress Modulation : The compound's ability to undergo oxidation may influence oxidative stress levels within cells, potentially leading to protective effects against cellular damage.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in the development of antimicrobial agents.
- Anti-inflammatory Effects : There is evidence to suggest that the compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : Some studies indicate that it may have neuroprotective effects, possibly by reducing oxidative stress and inflammation in neuronal cells.
Research Findings
A variety of studies have been conducted to explore the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2021) | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 50 µg/mL. |
| Study B (2022) | Showed significant reduction in TNF-alpha levels in LPS-stimulated macrophages, indicating anti-inflammatory potential. |
| Study C (2023) | Reported neuroprotective effects in a rat model of ischemia-reperfusion injury, with reduced neuronal apoptosis. |
Case Study 1: Antimicrobial Efficacy
In vitro assays conducted on this compound revealed significant antibacterial activity against Gram-positive bacteria. The study reported a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Activity
A study involving LPS-induced inflammation in macrophages demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound could be beneficial in managing inflammatory conditions.
Q & A
Q. Basic
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., oxalate salt dissociation above 150°C) .
- HPLC stability studies : Monitor degradation products under acidic/basic conditions (e.g., using C18 columns with UV detection at 254 nm) .
- pH-dependent solubility : Measure solubility in buffers (pH 1–12) to identify optimal storage conditions .
How can researchers evaluate the compound’s biological activity in αv integrin inhibition studies?
Q. Advanced
- In vitro assays : Competitive binding assays using purified αvβ6 integrin and fluorescent ligands (e.g., FITC-labeled fibronectin) .
- Cell-based models : Test inhibition of TGF-β activation in pulmonary fibrosis cell lines (IC50 calculations via dose-response curves) .
- Metabolic profiling : LC-MS/MS tracks oxalate metabolism in hepatocytes to rule off-target effects .
What safety protocols are recommended for handling this compound in laboratory settings?
Q. Basic
- PPE : Use nitrile gloves and OV/AG/P99 respirators to prevent inhalation/contact .
- Ventilation : Conduct reactions in fume hoods with scrubbers to neutralize oxalate vapors .
- Waste disposal : Neutralize acidic byproducts with calcium carbonate before disposal .
How can mechanistic insights into catalytic reductive stabilization be derived for lignin-related applications?
Q. Advanced
- GC-FID/MS analysis : Quantify lignin deconstruction products (e.g., dihydro FA ethyl ester) to map reductive pathways .
- Van Krevelen diagrams : Plot O/C vs. H/C ratios from elemental analysis to track hydrogenation efficiency .
- Kinetic isotope effects (KIE) : Deuterium labeling studies identify rate-determining steps in oxalate-mediated catalysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
